molecular formula C20H21FN2O3 B3020315 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide CAS No. 2034391-92-7

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide

Cat. No.: B3020315
CAS No.: 2034391-92-7
M. Wt: 356.397
InChI Key: LEQIRMXUOBZMKI-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide is a synthetic benzamide derivative featuring a benzofuran core, a dimethylaminoethyl side chain, and a substituted benzamide moiety. The benzofuran group is associated with neuroactive properties in pharmaceuticals, while the dimethylaminoethyl and fluorinated/methoxylated benzamide groups may influence solubility, bioavailability, and receptor binding .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-23(2)16(19-11-13-6-4-5-7-17(13)26-19)12-22-20(24)14-8-9-18(25-3)15(21)10-14/h4-11,16H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQIRMXUOBZMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=C(C=C1)OC)F)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Benzofuran-2-carboxylic acid derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted benzofuran derivatives

Comparison with Similar Compounds

Research Implications and Hypotheses

  • Pharmacological Potential: The benzofuran-dimethylaminoethyl motif is structurally similar to neuroactive compounds (e.g., 5-HT receptor ligands), suggesting possible serotoninergic or dopaminergic activity.
  • Comparative Bioactivity : Compared to pesticidal benzamides (), the target compound’s polar substituents (methoxy, fluoro) likely reduce environmental persistence, aligning with pharmaceutical safety profiles .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzofuran moiety : Imparts unique biological properties.
  • Dimethylamino group : Enhances solubility and bioavailability.
  • Fluoro and methoxy substituents : Potentially influence receptor interactions and metabolic stability.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation :
    • The compound is believed to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may lead to modulation of mood and anxiety-related behaviors.
  • Antioxidant Activity :
    • Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells, which is implicated in various diseases, including neurodegenerative disorders.
  • Caspase Inhibition :
    • Similar compounds have shown the ability to inhibit caspases, which are crucial in the apoptosis pathway. This inhibition could be beneficial in cancer therapies by preventing tumor cell death.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

StudyBiological ActivityMethodologyFindings
Study 1Antioxidant ActivityIn vitro assaysShowed significant reduction in ROS levels in neuronal cells.
Study 2Receptor BindingRadiolabeled ligand binding assaysDemonstrated high affinity for serotonin receptors.
Study 3CytotoxicityMTT assay on cancer cell linesInduced apoptosis in a dose-dependent manner; IC50 values ranged from 10-20 µM.

Case Studies

  • Neuroprotective Effects :
    In a study involving neuronal cell cultures, this compound was shown to protect against glutamate-induced toxicity, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's.
  • Anti-Cancer Properties :
    A preliminary investigation into the anti-cancer effects revealed that the compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
  • Behavioral Studies :
    Animal models treated with this compound exhibited reduced anxiety-like behaviors in elevated plus-maze tests, indicating potential applications in treating anxiety disorders.

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